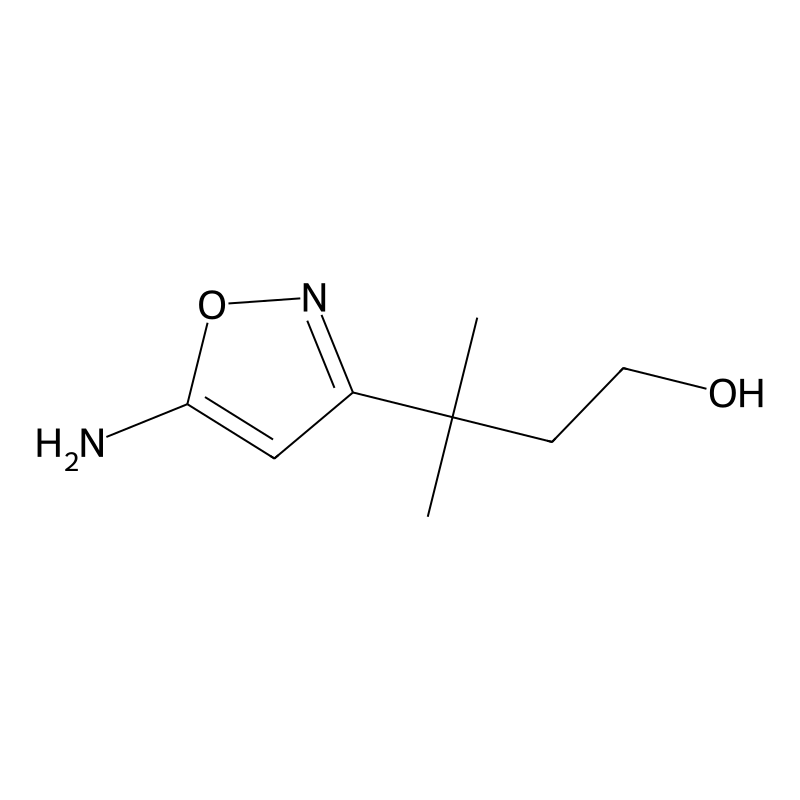

3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol, also known as AMBO, is a chemical compound with the molecular formula . It belongs to the family of oxazoles and is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to a branched alkyl chain. AMBO appears as a white crystalline powder and is soluble in polar solvents such as water, methanol, and ethanol. Its melting point ranges from 128 to 130 °C, and it has a boiling point of approximately 327 °C, with a density of 1.222 g/cm³ at 25 °C .

The chemical reactivity of 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol is primarily attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the hydroxyl group can engage in dehydration reactions or esterification processes. Additionally, the oxazole ring can undergo electrophilic aromatic substitution due to its electron-rich nature. These properties allow AMBO to be utilized in various synthetic pathways for the development of more complex molecules.

3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been extensively studied for its biological properties. Research indicates that it possesses anticancer, anti-inflammatory, and antimicrobial activities. The mechanism underlying its anticancer effects involves the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Furthermore, AMBO has shown promise in treating inflammatory conditions such as rheumatoid arthritis by suppressing pro-inflammatory cytokine production. Its antimicrobial efficacy extends to various bacterial and fungal strains, making it a candidate for further pharmacological exploration .

The synthesis of 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol typically involves several key steps:

- Formation of the Oxazole Ring: This step often requires the reaction of appropriate precursors under acidic or basic conditions.

- Introduction of the Amino Group: This can be achieved through amination reactions where an amine is introduced to the oxazole precursor.

- Hydroxylation: The final step involves converting a suitable precursor into the alcohol form through reduction or hydrolysis reactions.

These methods can vary based on starting materials and desired yields .

Due to its diverse biological activities, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new anticancer and anti-inflammatory drugs.

- Material Science: Its unique structure may allow incorporation into polymers or other materials for specialized applications.

- Biotechnology: AMBO's antimicrobial properties could be harnessed in developing new antimicrobial agents or preservatives .

Studies on the interactions of 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol with biological targets have revealed significant binding affinities with various receptors involved in inflammation and cancer pathways. These interactions are critical for understanding its mechanism of action and optimizing its pharmacological profiles. Further research is ongoing to elucidate these interactions at the molecular level .

Several compounds share structural similarities with 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol. Here are a few notable examples:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Amino-3-methylbutan-1-ol | Contains an amino group on a branched alcohol | Antimicrobial |

| 5-Amino-2-methylphenol | Aromatic amine with potential anti-inflammatory properties | Anti-inflammatory |

| 4-Aminoantipyrine | A pyrazolone derivative known for analgesic effects | Analgesic |

Uniqueness of 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol: Unlike these compounds, AMBO's unique oxazole ring contributes to its distinct biological activities and potential therapeutic applications. Its ability to modulate multiple biological pathways makes it a valuable candidate for further research and development .